molecular formula C28H22N2 B184611 1-Benzyl-2,4,5-triphenylimidazole CAS No. 13269-91-5

1-Benzyl-2,4,5-triphenylimidazole

Cat. No.: B184611
CAS No.: 13269-91-5
M. Wt: 386.5 g/mol
InChI Key: YXISEDRBMZJRNY-UHFFFAOYSA-N
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Description

1-Benzyl-2,4,5-triphenylimidazole is a tetrasubstituted imidazole derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and materials science. The 2,4,5-triphenylimidazole core is a recognized pharmacophore, with studies showing that structurally similar compounds exhibit promising anti-breast cancer activity. These compounds have been demonstrated to induce apoptosis and arrest the cell cycle in cancer cell lines such as MCF-7, making them a valuable scaffold for developing novel anticancer agents . Beyond its biological potential, the 1-benzyl substitution can improve the compound's solubility in common organic solvents, which is a valuable trait for subsequent chemical processing and application development . The compound serves as a versatile synthetic intermediate. Its structure is amenable to further functionalization, allowing researchers to create more complex molecules for various applications, including the synthesis of advanced optical materials . This product is intended for research and further chemical synthesis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

13269-91-5

Molecular Formula

C28H22N2

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzyl-2,4,5-triphenylimidazole

InChI

InChI=1S/C28H22N2/c1-5-13-22(14-6-1)21-30-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)29-28(30)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

YXISEDRBMZJRNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-2,4,5-triphenylimidazole, and how do solvent-free methods compare to traditional approaches?

  • Methodological Answer : The compound can be synthesized via solvent-free, one-pot methods using catalysts like secondary amine B, which avoids toxic solvents and reduces reaction time. Key steps include condensation of benzil, ammonium acetate, and benzaldehyde derivatives under reflux conditions. This approach yields this compound with a melting point of 159–161°C and purity confirmed by IR (ν~1590 cm⁻¹ for C=N) and NMR (δ~5.12 ppm for the benzyl CH₂ group) . Green chemistry approaches using ethanol as a solvent also achieve comparable yields but require optimization of stoichiometric ratios and temperature gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodological Answer : Combined IR and NMR spectroscopy is critical for structural confirmation. In IR, the C=N stretch appears at ~1590 cm⁻¹, while aromatic C-H stretches are observed at ~2890 cm⁻¹. In 1^1H NMR (CDCl₃), the benzyl CH₂ group resonates as a singlet at δ~5.12 ppm, and aromatic protons appear as a multiplet between δ~6.82–7.58 ppm. 13^{13}C NMR confirms aromatic carbons (δ~126–148 ppm) and the benzyl carbon (δ~48.28 ppm). Cross-referencing with spectral libraries (e.g., SDBS KBr) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or byproduct formation when using different benzoylation methods (e.g., Weiss vs. modified protocols)?

  • Methodological Answer : Discrepancies arise from variations in benzoyl chloride handling and purification. Weiss’s method involves benzoylation followed by excess reagent removal via distillation, whereas modified protocols may use ethanol recrystallization. To resolve contradictions:
  • Compare TLC profiles at intermediate stages to identify byproducts.
  • Analyze mother liquors via HPLC-MS to detect hydrolyzed derivatives (e.g., 2,4,5-triphenylimidazole).
  • Optimize stoichiometry (e.g., molar ratios of benzil to benzaldehyde) to suppress side reactions .

Q. What mechanistic insights explain the formation of 2,4,5-triphenylimidazole derivatives during hydrolysis of 1-benzoyl precursors, and how can reaction conditions be optimized to minimize undesired pathways?

  • Methodological Answer : Hydrolysis of 1-benzoyl-2,4,5-triphenylimidazole proceeds via nucleophilic attack on the carbonyl group, leading to cleavage of the benzoyl moiety. This redox-driven pathway is influenced by pH and solvent polarity. To mitigate hydrolysis:
  • Use anhydrous conditions and aprotic solvents (e.g., THF) during synthesis.
  • Monitor reaction progress with in-situ FTIR to detect early hydrolysis.
  • Stabilize the benzoyl group by introducing electron-withdrawing substituents on the phenyl rings .

Q. How do steric and electronic factors influence the crystallization behavior of this compound, and what strategies improve single-crystal growth for X-ray analysis?

  • Methodological Answer : The compound’s crystallization is hindered by bulky phenyl groups, which create steric clashes. To enhance crystal growth:
  • Use slow evaporation in ethanol or ethyl acetate at 4°C.
  • Introduce halogen substituents (e.g., Cl) on peripheral phenyl rings to promote π-stacking.
  • Employ seeding techniques with pre-characterized microcrystals. Structural analogs like 1-Benzyl-2-(4-chlorophenyl) derivatives have been successfully analyzed via X-ray diffraction, providing templates for optimization .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting NMR data between synthetic batches of this compound?

  • Methodological Answer : Contradictions often stem from residual solvents or polymorphic variations. To validate
  • Re-crystallize samples from ethanol and re-acquire NMR spectra.
  • Use 13^{13}C DEPT-135 to distinguish between CH₂ groups and quaternary carbons.
  • Compare with literature values (e.g., δ~148.08 ppm for imidazole ring carbons) .

Tables for Key Data

Parameter Value/Observation Source
Melting Point159–161°C (ethanol)
IR C=N Stretch1590 cm⁻¹
1^1H NMR (Benzyl CH₂)δ 5.12 ppm (singlet)
13^{13}C NMR (Benzyl)δ 48.28 ppm
Hydrolysis Byproduct2,4,5-Triphenylimidazole

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